molecular formula C8H9NO2S B3049399 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 20503-39-3

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B3049399
CAS No.: 20503-39-3
M. Wt: 183.23 g/mol
InChI Key: NDCJFBRTZJCWDQ-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS: 916438-46-5) is a bicyclic sulfone derivative with structural features critical for its biological and synthetic utility. It is synthesized via the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), a known STAT3 inhibitor . The amino group at the 6-position enhances its physicochemical properties, including blood-brain barrier permeability, making it a valuable scaffold for drug development, particularly in oncology and neurodegenerative diseases . Its planar aromatic core and electron-deficient sulfone group facilitate interactions with biological targets, such as the STAT3 SH2 domain .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJFBRTZJCWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484424
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-39-3
Record name 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method yields various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale asymmetric hydrogenation processes, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been investigated for its potential as:

  • Antitumor Agent : The compound acts as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in inflammatory processes associated with cancer progression. This inhibition may lead to reduced tumor growth and metastasis.
  • Anti-Tubercular Activity : Studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2.6 µM.
  • Antidiabetic Properties : The compound shows promise in modulating glucose metabolism and may serve as a potential therapeutic agent for diabetes.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Molecular Targets : Interacts with TACE and hypoxia-inducible factor 2-alpha (HIF-2α), affecting signaling pathways related to inflammation and cancer progression.
  • Selective Estrogen Receptor Modulators (SERMs) : The compound's role as a SERM highlights its potential in treating hormone-related conditions.

Synthesis of Complex Organic Molecules

This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo different chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of new materials and pharmaceuticals.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of TACE; potential for reducing tumor growth.
Anti-Tubercular PropertiesEffective against Mycobacterium tuberculosis with MIC of 2.6 µM; cytotoxicity noted in eukaryotic cells.
Synthesis ApplicationsUtilized in the synthesis of novel compounds through various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzo[b]thiophene 1,1-dioxide derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis:

Compound Substituent Position/Group Key Properties Synthetic Route Biological Activity
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 6-NH₂ Enhanced BBB penetration; STAT3 inhibition (e.g., K2071 derivative) Reduction of 6-nitro precursor (Stattic) Anticancer, senotherapeutic
2-Carbonylbenzo[b]thiophene 1,1-dioxide (CBT) 2-C=O High STAT3 inhibitory potency (>10x vs. BTP core) Amide bond linkage to BTP core Antiproliferative activity in cancer cells
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 3-NH₂ Limited biological data; synthetic intermediate LDA-mediated cyclization of o-sulfonyl benzyl azides Potential pharmacophore (under investigation)
3-Phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 3-Ph High enantioselectivity (94–99% ee) via Rh-catalyzed hydrogenation Asymmetric hydrogenation Chiral building block for drug synthesis
Benzo[b]thiophen-3(2H)-one 1,1-dioxide 3-ketone Low solubility; used in polymer chemistry Oxidation of dihydro precursors Non-pharmacological applications (e.g., materials science)

Key Research Findings

STAT3 Inhibitors: K2071 (6-amino derivative) reduces glioblastoma tumor growth in vivo by 60% at 25 mg/kg, outperforming Stattic . CBT derivatives (2-carbonyl) show IC₅₀ values of 0.8–2.1 μM in STAT3-dependent cancer cells, compared to 10 μM for the parent BTP core .

Synthetic Efficiency: Rh-catalyzed hydrogenation achieves 99% yield and >99% ee for 3-phenyl derivatives, enabling gram-scale production . LDA-mediated cyclization of azides provides 3-amino derivatives in 72–85% yield but requires cryogenic conditions (-78°C) .

Biological Activity

Introduction

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a thiophene ring fused with a benzene-like system and carries both an amino group and sulfonyl functionalities. This configuration contributes to its distinct electronic properties and reactivity.

Property Details
Molecular Formula C9_9H9_9N O2_2S
Molecular Weight 183.23 g/mol
Functional Groups Amino (-NH2_2), Sulfonyl (SO2_2)

Antimicrobial Activity

Research has demonstrated that derivatives of the benzothiophene-1,1-dioxide class exhibit significant antimicrobial properties. Notably, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.6 µM, indicating potent anti-tubercular activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as TACE (tumor necrosis factor-alpha converting enzyme) and HIF-2α (hypoxia-inducible factor 2-alpha), which are involved in inflammatory responses and cancer progression .
  • Signaling Pathways : It modulates signaling pathways related to inflammation and glucose metabolism, suggesting potential implications in metabolic disorders .

Cytotoxicity

While exhibiting antimicrobial properties, some studies have noted cytotoxic effects on eukaryotic cells. For instance, certain derivatives demonstrated a TC50 (toxic concentration for 50% of cells) as low as 0.1 µM on Vero cells, indicating that while these compounds are effective against bacteria, they may also present toxicity risks .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substitution Patterns : Variations in substitution at the C-3 position of the benzothiophene ring significantly affect potency and cytotoxicity. For instance, modifications leading to the introduction of different substituents can enhance or diminish biological activity .
Substituent MIC (µM) TC50 (µM)
No substituent5.00.5
Tetrazole2.60.1
Oxadiazole3–8>10

Case Study: Anti-Tubercular Activity

In a systematic study examining the anti-tubercular activity of various derivatives of benzothiophene-1,1-dioxide, researchers found that specific substitutions at the C-3 position dramatically altered both the efficacy against Mycobacterium tuberculosis and the associated cytotoxicity in eukaryotic cells. The study concluded that understanding these relationships is crucial for developing new therapeutic agents with improved safety profiles .

Case Study: Cancer Research

Another study investigated the potential of this compound in inhibiting cancer cell proliferation. The compound was found to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways involving caspases . This suggests its potential role as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

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